molecular formula C26H27FN6O B2934037 3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 1217016-45-9

3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B2934037
CAS No.: 1217016-45-9
M. Wt: 458.541
InChI Key: BDJTUEABSGHEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nitrogen-rich heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Triazolopyridazine scaffold: A fused bicyclic system combining triazole and pyridazine rings, known for enhancing metabolic stability and binding affinity in bioactive molecules .
  • 3,4-Dimethylphenyl substituent: Attached at the 6-position of the triazolopyridazine, this hydrophobic group may influence lipophilicity and π-π stacking interactions with target receptors.

The molecular formula is C₂₅H₂₅FN₆O₂ (MW: 460.5 g/mol), with a planar triazolopyridazine core and flexible piperazine-propanone chain, balancing rigidity and conformational adaptability .

Properties

IUPAC Name

3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN6O/c1-18-7-8-20(17-19(18)2)22-9-10-24-28-29-25(33(24)30-22)11-12-26(34)32-15-13-31(14-16-32)23-6-4-3-5-21(23)27/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJTUEABSGHEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is a member of the triazolopyridazine family and has been evaluated for various biological activities. Its structural complexity suggests potential interactions with multiple biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • A triazole ring fused to a pyridazine ring .
  • A propanone group attached to a piperazine moiety .
  • A dimethylphenyl substituent , enhancing its lipophilicity and potential bioactivity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines (A549, MCF-7, HeLa) revealed significant cytotoxicity. For instance:

  • IC50 Values :
    • A549: 1.06±0.16μM1.06\pm 0.16\,\mu M
    • MCF-7: 1.23±0.18μM1.23\pm 0.18\,\mu M
    • HeLa: 2.73±0.33μM2.73\pm 0.33\,\mu M .

These results indicate that the compound may inhibit cancer cell proliferation effectively.

The mechanism by which this compound exerts its anticancer effects likely involves:

  • Inhibition of specific kinases such as c-Met , which is often overexpressed in various cancers.
  • Induction of apoptosis in cancer cells and cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary assays suggest that it may exhibit activity against certain bacterial strains, although detailed quantitative data are still needed to establish its efficacy fully.

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound interacts with several biological pathways:

  • It may modulate enzyme activity related to cancer progression.
  • The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could lead to additional therapeutic applications beyond oncology .

Table: Summary of Biological Activities

Activity TypeTest SystemObserved EffectIC50 Value
AnticancerA549 (Lung Cancer)Cytotoxicity1.06μM1.06\mu M
MCF-7 (Breast Cancer)Cytotoxicity1.23μM1.23\mu M
HeLa (Cervical Cancer)Cytotoxicity2.73μM2.73\mu M
AntimicrobialVarious BacteriaInhibitionTBD

Comparison with Similar Compounds

Binding Affinity and Selectivity

  • In contrast, ’s ethylpiperazine lacks fluorination, likely reducing receptor affinity.

Lipophilicity and Solubility

  • ’s methylsulfanylphenyl-propanamide side chain introduces a thioether, which could enhance solubility via sulfur’s polarizability .

Research Findings and Implications

  • The target compound’s piperazine group may redirect activity toward mammalian enzymes (e.g., monoamine oxidases) .
  • Thermal Stability : Tetrazine-based compounds in highlight the stability of nitrogen-rich heterocycles, implying the target compound’s triazolopyridazine core may resist metabolic degradation .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using diethyl oxalate and aryl ketones in the presence of sodium hydride (NaH) in toluene. Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios of intermediates. Controlled copolymerization strategies, as described for structurally similar triazolo-pyridazine derivatives, can enhance yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR to verify substituent positions and piperazine linkage.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion confirmation.
  • Elemental analysis to validate purity (>95%) .

Q. What key physicochemical properties are critical for experimental handling?

  • Methodological Answer :
  • Melting point : 82–84°C (determined via differential scanning calorimetry).
  • Solubility : Soluble in chloroform and methanol, but sparingly in aqueous buffers. Adjust solvent polarity for in vitro assays.
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs targeting enzymes like 14-α-demethylase lanosterol (CYP51)?

  • Methodological Answer :
  • Protein Preparation : Retrieve the CYP51 structure (PDB: 3LD6) and remove water molecules/ligands.
  • Ligand Docking : Use AutoDock Vina to simulate binding interactions. Focus on triazolo-pyridazine’s affinity for the heme-binding pocket.
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental antifungal activity to prioritize analogs .

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Methodological Answer :
  • Re-evaluate force fields : Adjust parameters in docking software to better model π-π stacking with aromatic residues.
  • Experimental validation : Perform enzyme inhibition assays (e.g., microplate-based lanosterol depletion) to reconcile in silico and in vitro results.
  • Data analysis : Use statistical tools (e.g., Pearson correlation) to identify outliers and refine predictive models .

Q. What statistical methods optimize multi-step synthesis protocols for this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading).
  • Response surface methodology (RSM) : Model interactions between factors and maximize yield.
  • Case study : Flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) reduce side reactions in triazolo-pyridazine formation .

Q. How can advanced chromatographic techniques identify and quantify impurities?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.
  • Reference standards : Compare retention times and MS/MS fragmentation patterns with known impurities (e.g., BP-class derivatives) .

Q. What strategies improve pharmacokinetic properties through substituent modification?

  • Methodological Answer :
  • Lipophilicity adjustment : Replace the 2-fluorophenyl group with polar substituents (e.g., hydroxyl) to enhance aqueous solubility.
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to reduce CYP450-mediated oxidation.
  • Case study : Analogs with 4-substituted phenyl groups showed improved bioavailability in antifungal screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.